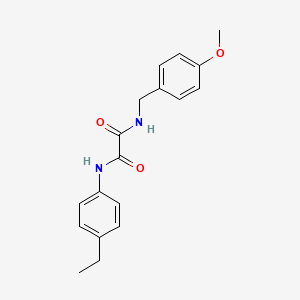
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene, also known as EPC, is a chemical compound that belongs to the class of flavonoids. EPC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cell. 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has several advantages as a research tool, including its potent biological activities, unique chemical structure, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene. Firstly, further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene and its potential therapeutic applications in various diseases. Secondly, the development of more efficient synthesis methods for 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene will facilitate its use as a research tool. Finally, the development of novel derivatives of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene with improved biological activities and pharmacokinetic properties will pave the way for the development of new drugs for the treatment of various diseases.
合成法
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. However, the most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-ethoxybenzaldehyde and benzylideneacetone in the presence of a base catalyst.
科学的研究の応用
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-24-19-14-12-18(13-15-19)23-16-21(17-8-4-3-5-9-17)20-10-6-7-11-22(20)25-23/h3-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJIGKJVVLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)


![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)


![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)